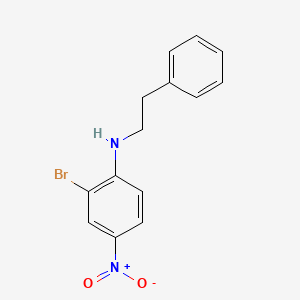
2-bromo-4-nitro-N-phenethylaniline
Overview
Description
2-Bromo-4-nitro-N-phenethylaniline, also known as 2-BNP, is an organic compound that has been studied for its various applications in scientific research. It is an aromatic compound with a molecular formula of C₁₂H₁₁BrN₂O₂ and a molar mass of 323.14 g/mol. 2-BNP is a colorless solid that is soluble in organic solvents such as ethanol and acetonitrile. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent marker in biological imaging.
Scientific Research Applications
Synthesis and Structural Characterization
2-bromo-4-nitro-N-phenethylaniline plays a role in the synthesis of complex organic compounds. For instance, it has been used in the improved synthesis of 2-(4-acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline, a molecule showing high negative differential resistance (NDR). This process involves several steps, including the reaction of key intermediates under specific conditions, followed by characterizations like mass spectrometry and NMR spectroscopy (Wang, Batsanov, Bryce & Sage, 2003).
Reactions with Amines
This compound is involved in reactions with amines. Research indicates that compounds like 3-bromo-2-nitrobenzo[b]thiophene react with amines in specific conditions, leading to the formation of N-substituted amino derivatives. These reactions are significant for the synthesis of certain aromatic compounds and have been characterized using spectroscopic techniques (Guerrera, Salerno, Lamartina & Spinelli, 1995).
Catalytic Applications
This compound is also relevant in catalytic applications, such as the N,N-dimethylation of nitro compounds with methanol catalyzed by Pd/TiO2 under UV irradiation. This process is significant for synthesizing various dimethyl amines, indicating the compound's role in facilitating chemical transformations under specific conditions (Zhang, Zhang, Deng & Shi, 2015).
Complex Formation
In the formation of complex metal compounds, this compound contributes to the preparation of novel ligands for homo- and heteroleptic ruthenium(II) and iron(II) complexes. These ligands are used to investigate the chemical and electrochemical properties of these metal complexes (Fallahpour, Neuburger & Zehnder, 1999).
Peptide Fragmentation
The compound is also used in peptide fragmentation suitable for solid-phase microsequencing. BNPS-skatole, a related compound, has been utilized for specific cleavage at peptide bonds, indicating the role of similar compounds in biochemical applications (Hunziker, Hughes & Wilson, 1980).
Graphene-based Catalysis
In graphene-based catalysis for the reduction of nitro compounds, derivatives of this compound are relevant. These processes are critical in organic chemistry, particularly in synthesizing drugs, biologically active molecules, and pharmaceutical products (Nasrollahzadeh, Nezafat, Gorab & Sajjadi, 2020).
Analytical Chemistry
This compound is also significant in analytical chemistry, particularly in the identification of DNA adducts following in vitro and in vivo experiments with arylamines and nitroarenes. This research is crucial in understanding the genotoxic potential of these compounds (Jones & Sabbioni, 2003).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While there is limited information on the future directions of 2-bromo-4-nitro-N-phenethylaniline, similar compounds are being studied for their potential uses. For example, 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
properties
IUPAC Name |
2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECHHCMYRUQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320166 | |
| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477856-50-1 | |
| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)
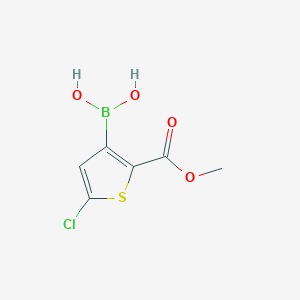
![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
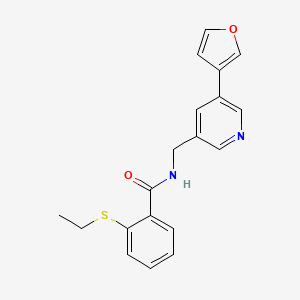
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)
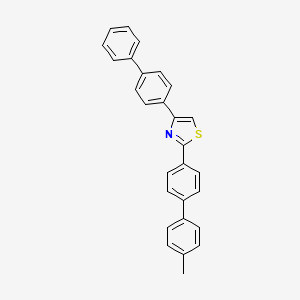

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

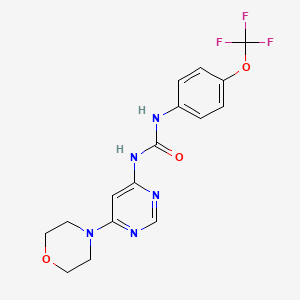
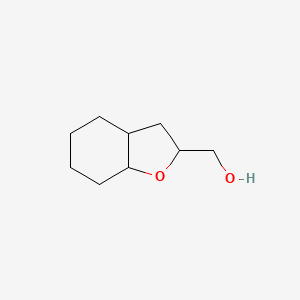
![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)